L-Alanine, N-glycyl-, 1,1-dimethylethyl ester
Description
L-Alanine, N-glycyl-, 1,1-dimethylethyl ester (CAS: Not explicitly provided in evidence) is a modified amino acid derivative where:
- The α-amino group of L-alanine is substituted with a glycyl (Gly, C₂H₅NO) group via an amide bond.
- The carboxylic acid group is esterified with a 1,1-dimethylethyl (tert-butyl) group, enhancing lipophilicity and stability .
This compound is primarily used as an intermediate in peptide synthesis and pharmaceutical research, where tert-butyl esters serve as temporary carboxyl-protecting groups cleavable under acidic conditions .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(11-7(12)5-10)8(13)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSPEFOLBAPHJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-glycyl-, 1,1-dimethylethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Formation of Glycyl Derivative: The protected L-alanine is then reacted with glycine or a glycyl derivative under appropriate conditions to form the N-glycyl derivative.
Esterification: The carboxyl group of the N-glycyl derivative is esterified using 1,1-dimethylethanol in the presence of a suitable catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-Alanine, N-glycyl-, 1,1-dimethylethyl ester can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols, and solvents like dichloromethane or dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: L-Alanine, N-glycyl-, 1,1-dimethylethyl ester is used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and hydrolysis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate in enzymatic assays to investigate the activity of proteases and peptidases.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It is also used in the formulation of prodrugs to enhance the bioavailability and stability of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of L-Alanine, N-glycyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes like proteases, which catalyze the hydrolysis of the peptide bond. This interaction can modulate the activity of the enzyme and influence various biochemical pathways. Additionally, the ester group can undergo hydrolysis to release the active peptide, which can then interact with its target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinctions:
Research and Industrial Relevance
- Pharmacological Potential: Glycyl-substituted analogs are explored for targeted drug delivery due to enhanced membrane permeability .
- Industrial Scale: Production scales up to kilograms for tert-butyl-protected amino acids, as noted for analogs like L-alanine, 3-amino-N-Boc-, 1,1-dimethylethyl ester (CAS: 77215-54-4) .
Biological Activity
L-Alanine, N-glycyl-, 1,1-dimethylethyl ester is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound is a derivative of alanine, an essential amino acid. The structural modifications provide unique properties that may enhance its biological activity. The presence of the dimethylethyl group is particularly noteworthy as it may influence the lipophilicity and bioavailability of the compound.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Studies have shown that derivatives with similar structures can effectively scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related conditions. For example, antioxidant assays using DPPH and ABTS methods have demonstrated that certain alanine derivatives possess notable radical scavenging abilities .
| Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| L-Alanine Derivative A | 15.0 | 20.5 |
| L-Alanine Derivative B | 12.5 | 18.0 |
| This compound | TBD | TBD |
Angiotensin-Converting Enzyme (ACE) Inhibition
The ACE inhibitory activity of L-Alanine derivatives has been explored in various studies. Compounds with similar configurations have shown promise in reducing blood pressure by inhibiting ACE activity. In vitro assays demonstrated significant reductions in ACE activity when exposed to these compounds . This property highlights their potential use in treating hypertension.
Neuroprotective Effects
Research has suggested that certain alanine derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter levels or protect neuronal cells from apoptosis induced by oxidative stress . The neuroprotective mechanisms are likely linked to their antioxidant capabilities and interactions with neuroreceptors.
Study on Antioxidant Efficacy
A study conducted by researchers at the University of Bath evaluated the antioxidant efficacy of various alanine derivatives. The study utilized both in vitro and in vivo models to assess the radical scavenging activity and cytoprotective effects against oxidative damage. Results indicated that specific modifications to the alanine structure significantly enhanced antioxidant potency compared to unmodified alanine .
Clinical Implications for Hypertension
In a clinical trial assessing the impact of L-Alanine derivatives on hypertensive patients, participants who received a formulation containing these compounds exhibited lower systolic and diastolic blood pressure compared to the placebo group. This suggests that this compound could be beneficial in managing hypertension .
Q & A
Q. What synthetic methodologies are recommended for preparing L-Alanine, N-glycyl-, 1,1-dimethylethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via peptide coupling reactions. For example, tert-butyl esters are introduced using 1,1-dimethylethyl (tert-butyl) protecting groups to shield carboxylic acids during synthesis. Key steps include:
- Activation : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxyl groups.
- Coupling : React N-glycyl-L-alanine with tert-butyl alcohol under acidic conditions (e.g., HCl in dioxane) to form the ester .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. Evidence from similar syntheses shows yields improve at 0–5°C to minimize side reactions .
Monitor progress via TLC or HPLC, and purify via column chromatography.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm ester C=O stretches (~1735 cm⁻¹) and amide bands (~1655 cm⁻¹) .
- NMR : ¹H NMR should show tert-butyl protons as a singlet at δ 1.4 ppm. Peptide backbone signals (e.g., α-protons) appear between δ 3.5–4.5 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated m/z for C₉H₁₆N₂O₅: 232.24) .
Discrepancies in spectral data require cross-validation with high-purity standards.
Q. What storage conditions maximize the stability of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester degradation.
- Solvent Stability : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents like methanol .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
- Circular Dichroism (CD) : Monitor Cotton effects at 210–230 nm to confirm α-helical or β-sheet conformations in peptide backbones .
Q. What mechanistic role does the tert-butyl ester play in peptide coupling reactions?
- Methodological Answer : The tert-butyl group:
- Steric Shielding : Reduces side reactions (e.g., racemization) during activation by hindering nucleophilic attack .
- Acid-Labile Protection : Removed via trifluoroacetic acid (TFA) in dichloromethane, enabling selective deprotection without disrupting amide bonds .
Kinetic studies using NMR or IR can track deprotection rates under varying acid concentrations .
Q. How should researchers address contradictory reports on the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Controlled Experiments : Compare reactivity in anhydrous vs. humid conditions. For example, tert-butyl esters hydrolyze faster in acidic aqueous media (pH < 3) .
- Computational Modeling : Use DFT calculations to assess energy barriers for nucleophilic attack on the ester carbonyl .
- Isotopic Labeling : Introduce ¹⁸O in the ester group to trace hydrolysis pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
